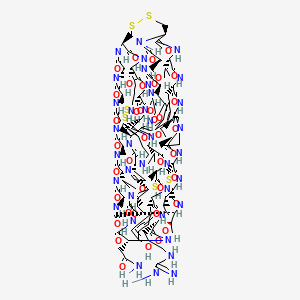
Circulin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Circulin C is a cyclic peptide composed of multiple amino acids. Cyclic peptides are known for their stability and unique biological activities, making them valuable in various scientific fields.
Applications De Recherche Scientifique
Cyclic peptides have a wide range of applications in scientific research:
Chemistry: Used as catalysts and building blocks for complex molecular structures.
Biology: Serve as probes for studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic agents for diseases such as cancer, infections, and autoimmune disorders.
Industry: Used in the development of novel materials and as additives in various products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides typically involves the formation of peptide bonds between amino acids, followed by cyclization to form the cyclic structure. The process often includes:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and cyclized.
Solution-Phase Synthesis: This method involves the synthesis of the linear peptide in solution, followed by cyclization.
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, allowing for high-throughput synthesis. The cyclization step can be optimized using various cyclization agents and conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclic peptides can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of thiol groups in cysteine residues to form disulfide bonds.
Reduction: Reduction of disulfide bonds back to thiol groups.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Cyclization Agents: Carbodiimides (e.g., EDC), thioesters.
Major Products
The major products of these reactions include cyclic peptides with modified side chains or disulfide bonds, which can alter their biological activity and stability.
Mécanisme D'action
The mechanism of action of cyclic peptides involves their interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The cyclic structure provides stability and enhances binding affinity to these targets, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Ala-Gly): A simpler cyclic peptide with known cytotoxicity against certain cancer cell lines.
Cyclo(Arg-Gly-Asp-D-Tyr-Cys): Known for its biological activity and use as a biochemical probe.
Cyclo(Glu-Gly): Used as a drug carrier and for its protective effects on drug molecules.
Uniqueness
The compound Circulin C is unique due to its complex structure and the presence of multiple cysteine residues, which can form disulfide bonds, enhancing its stability and biological activity.
Propriétés
Bioactivité |
Antiviral |
|---|---|
Séquence |
GIPCGESCVFIPCITSVAGCSCKSKVCYRN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



